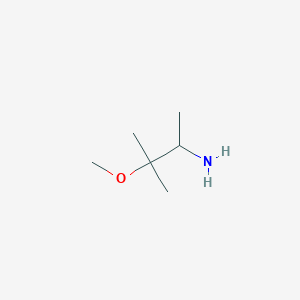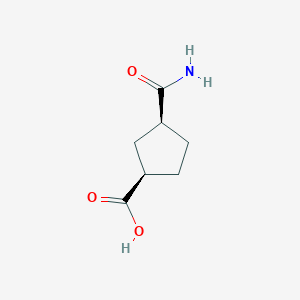
CalciumDibvtyacyadenosineCyclophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of CalciumDibvtyacyadenosineCyclophosphate involves large-scale chemical synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yields and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
CalciumDibvtyacyadenosineCyclophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenosine moiety.
Substitution: Substitution reactions can occur at the butyryl groups or the phosphate group .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
CalciumDibvtyacyadenosineCyclophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their analogs.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and metabolic conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
CalciumDibvtyacyadenosineCyclophosphate exerts its effects by mimicking the action of cAMP, a crucial second messenger in various cellular processes. It activates protein kinase A (PKA), leading to the phosphorylation of target proteins and subsequent modulation of cellular activities. The compound also interacts with calcium ion channels, influencing calcium signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclic Adenosine Monophosphate (cAMP): The natural analog of CalciumDibvtyacyadenosineCyclophosphate.
Dibutyryl cAMP (dbcAMP): Another synthetic analog with similar properties but different pharmacokinetics.
8-Bromo-cAMP: A brominated analog with enhanced stability and potency .
Uniqueness
This compound is unique due to its dual role in modulating both cAMP and calcium signaling pathways. This dual action makes it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds .
Properties
Molecular Formula |
C18H24CaN5O8P |
|---|---|
Molecular Weight |
509.5 g/mol |
InChI |
InChI=1S/C18H24N5O8P.Ca/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t10-,14-,15-,18-;/m1./s1 |
InChI Key |
DYPMNOAJQAIZFX-JBVYASIDSA-N |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)





amine](/img/structure/B13151624.png)






